Cas no 723759-57-7 (2-Methoxyphenyl cyclopropanecarboxylate)

2-Methoxyphenyl cyclopropanecarboxylate 化学的及び物理的性質
名前と識別子
-
- (2-methoxyphenyl) cyclopropanecarboxylate
- AN-652/42191170
- 723759-57-7
- 2-methoxyphenyl cyclopropanecarboxylate
- SCHEMBL4123709
- 2-Methoxyphenyl cyclopropanecarboxylate
-
- インチ: 1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3
- InChIKey: QASISOHPPKHXGA-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1OC)C(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 192.078644241g/mol
- どういたいしつりょう: 192.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Methoxyphenyl cyclopropanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660387-5g |
2-Methoxyphenyl cyclopropanecarboxylate |
723759-57-7 | 98% | 5g |
¥23299.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660387-1g |
2-Methoxyphenyl cyclopropanecarboxylate |
723759-57-7 | 98% | 1g |
¥8890.00 | 2024-05-02 |
2-Methoxyphenyl cyclopropanecarboxylate 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
2-Methoxyphenyl cyclopropanecarboxylateに関する追加情報
2-Methoxyphenyl Cyclopropanecarboxylate: A Comprehensive Overview
2-Methoxyphenyl cyclopropanecarboxylate, also known by its CAS number CAS No. 723759-57-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical structure, synthesis methods, properties, and recent advancements related to this compound.
The molecular structure of 2-methoxyphenyl cyclopropanecarboxylate consists of a cyclopropane ring attached to a phenyl group substituted with a methoxy group. The cyclopropane ring is a three-membered carbon ring, which introduces strain into the molecule, making it highly reactive under certain conditions. This reactivity is a key factor in its use as an intermediate in organic synthesis reactions.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery and material development. For instance, researchers have explored the use of 2-methoxyphenyl cyclopropanecarboxylate as a precursor for synthesizing bioactive molecules with potential anti-cancer properties. The methoxy group attached to the phenyl ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological applications.
In terms of synthesis, several methods have been reported for the preparation of 2-methoxyphenyl cyclopropanecarboxylate. One common approach involves the coupling reaction between 2-methoxyphenol and cyclopropanecarboxylic acid derivatives under specific catalytic conditions. This method has been optimized to achieve high yields and purity levels, ensuring its suitability for large-scale production.
The physical and chemical properties of CAS No. 723759-57-7 make it ideal for use in various industrial applications. For example, its thermal stability and reactivity make it a valuable component in polymer synthesis and advanced materials development. Additionally, its ability to form stable complexes with metal ions has been leveraged in catalytic processes and sensor technologies.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-methoxyphenyl cyclopropanecarboxylate. Quantum mechanical calculations have revealed that the strained cyclopropane ring plays a crucial role in determining the compound's electronic properties, which are essential for its function in electronic devices and energy storage systems.
In conclusion, CAS No. 723759-57-7, or 2-methoxyphenyl cyclopropanecarboxylate, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent research breakthroughs, positions it as a key player in future innovations within organic chemistry and materials science.
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